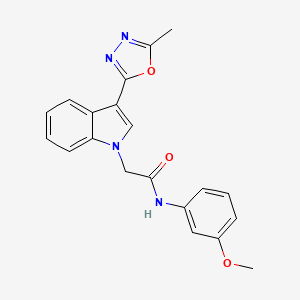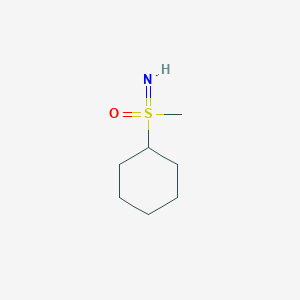
1-(2,4-Dichlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-3-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C18H14Cl2N4O2 and its molecular weight is 389.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biosensors for Urea Detection
Research has advanced in biosensors for detecting and quantifying urea concentration, highlighting its ubiquity in nature and its critical role in human health. Excessive urea levels in the body can lead to severe health issues, such as renal failure and gastrointestinal bleeding, while insufficient levels may cause hepatic failure and nephritic syndrome. The study by Botewad et al. (2021) emphasizes the use of various nanoparticles and carbon materials in urea biosensors, offering comprehensive insights into sensing parameters based on enzyme immobilization materials used for urease, a bioreceptor element in urea detection (Botewad et al., 2021).
Therapeutic Potentials
The therapeutic applications of compounds related to urea, such as ursolic acid, have been studied extensively. Ursolic acid, for example, has shown promising results in managing neurodegenerative and psychiatric diseases, thanks to its ability to prevent oxidative damage and modulate the monoaminergic system. This highlights the potential of urea derivatives in therapeutic settings, offering insights into their anti-inflammatory and neuroprotective properties (Ramos-Hryb et al., 2017).
Environmental Impact and Regulation
The environmental implications of urea-based compounds, particularly in agricultural practices, have been explored. The use of urea as a nitrogen fertilizer and the challenges associated with its application, including ammonia volatilization and nitrate accumulation, have been reviewed. This research underscores the necessity for improved management strategies to enhance urea utilization efficiency in ruminants and reduce environmental risks. Jin et al. (2018) provide a comprehensive review of urea metabolism and regulation by rumen bacterial urease, highlighting strategies to improve urea utilization efficiency in ruminants (Jin et al., 2018).
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2/c1-24-17(25)8-7-15(23-24)11-3-2-4-13(9-11)21-18(26)22-16-6-5-12(19)10-14(16)20/h2-10H,1H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBZBKSIOWLLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)

![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)




![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)
![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)


